Lipophilicity: Isopropoxy vs. Methoxy
Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate exhibits a computed XLogP3-AA value of 2.2, which is 0.8 log units higher than the 6-methoxy analog (XLogP3-AA: 1.4) and 1.8 log units higher than the unsubstituted 6-H parent compound (XLogP3: 0.4) [1] [2] [3]. This lipophilicity gradient, computed using the same XLogP3 algorithm across all three compounds in PubChem, reflects the incremental contribution of the branched isopropoxy group versus the linear methoxy group or hydrogen at position 6. The isopropoxy group also increases the rotatable bond count to 4, compared to 3 for the 6-methoxy analog and 2 for the unsubstituted parent, indicating greater conformational flexibility [1] [2] [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2; 4 rotatable bonds |
| Comparator Or Baseline | 6-Methoxy analog (CAS 863786-19-0): XLogP3-AA = 1.4, 3 rotatable bonds; 6-H parent (CAS 863785-96-0): XLogP3 = 0.4, 2 rotatable bonds |
| Quantified Difference | ΔXLogP3 = +0.8 (vs. 6-MeO); ΔXLogP3 = +1.8 (vs. 6-H); Δ rotatable bonds = +1 (vs. 6-MeO); +2 (vs. 6-H) |
| Conditions | Computed by XLogP3 3.0 algorithm; values retrieved from PubChem (2021.05.07 release) |
Why This Matters
A ΔXLogP3 of +0.8 is substantial in medicinal chemistry optimization, as each log unit increase in lipophilicity can correspond to approximately 0.5–1.0 log unit increases in membrane permeability and nonspecific protein binding, directly impacting experimental outcomes in cell-based assays and in vivo studies.
- [1] PubChem CID 118414606. Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate. Computed properties: XLogP3-AA = 2.2. View Source
- [2] PubChem CID 67304705. Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate. Computed properties: XLogP3-AA = 1.4. View Source
- [3] PubChem CID 23156443. Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate. Computed properties: XLogP3 = 0.4. View Source
